6-Chloropyridine-3,4-diol
Description
Properties
IUPAC Name |
2-chloro-5-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-5-1-3(8)4(9)2-7-5/h1-2,9H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFLOMXFYSVNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
This method is favored for its scalability and minimal byproduct formation, though it requires specialized equipment for large-scale applications.
Nucleophilic Hydroxylation of 6-Chloropyridine Derivatives
Nucleophilic aromatic substitution (NAS) provides a direct route to introduce hydroxyl groups into the pyridine ring. Starting with 6-chloropyridine-3,4-dihalides (e.g., 6-chloro-3,4-dibromopyridine), hydroxide ions displace halogens at the 3- and 4-positions under elevated temperatures. The reaction proceeds via a two-step mechanism:
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Ring Activation : The chlorine atom at position 6 electron-withdrawing effect polarizes the ring, enhancing reactivity at the meta and para positions.
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Hydroxide Attack : Sequential substitution of bromine atoms by hydroxide ions in a dimethyl sulfoxide (DMSO)/water mixture (3:1 v/v) at 120°C for 12–16 hours.
Optimization Challenges
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Regioselectivity : Competing substitution at position 2 may occur if temperature exceeds 130°C.
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Solvent Choice : Polar aprotic solvents like DMSO improve reaction rates but complicate product isolation.
Hydrolysis of Protected Intermediates
Protecting-group strategies mitigate undesired side reactions during hydroxylation. A common approach involves synthesizing 6-chloro-3,4-diacetoxypyridine, followed by acidic or basic hydrolysis:
Comparative Hydrolysis Conditions
| Protecting Group | Reagent | Conditions | Yield |
|---|---|---|---|
| Acetyl | 2 M HCl | 80°C, 4 h | 89% |
| Benzyl | H₂/Pd-C | RT, 12 h | 76% |
| Trimethylsilyl | NH₄F/MeOH | 60°C, 2 h | 81% |
This method is advantageous for lab-scale synthesis but requires additional steps for protection and deprotection.
Multi-Step Synthesis from Pyridine Precursors
A modular strategy constructs the pyridine ring with pre-installed functional groups. For instance, a Hantzsch dihydro-pyridine synthesis followed by oxidation and chlorination:
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Dihydropyridine Formation : Condensation of ethyl acetoacetate, ammonium acetate, and 3-chloro-4-hydroxybenzaldehyde yields 1,4-dihydropyridine.
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Oxidation : Treatment with manganese dioxide (MnO₂) in dichloromethane aromatizes the ring.
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Chlorination : Reaction with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 6.
Critical Reaction Steps
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Oxidation Efficiency : MnO₂ must be freshly prepared to avoid incomplete aromatization.
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Chlorination Selectivity : Excess POCl₃ (5 equivalents) ensures mono-chlorination at position 6.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloropyridine-3,4-dione, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- IUPAC Name : 6-Chloropyridine-3,4-diol
- CAS Number : 175358-02-8
The compound features hydroxyl groups at the 3rd and 4th positions and a chlorine atom at the 6th position of the pyridine ring, which contributes to its reactivity and biological activity.
Chemistry
6-Chloropyridine-3,4-diol serves as an important intermediate in the synthesis of more complex organic molecules. It acts as a building block in heterocyclic chemistry, facilitating the creation of various derivatives that can be tailored for specific reactions or applications.
Biology
Research indicates that 6-Chloropyridine-3,4-diol exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of certain pathogens, making it a candidate for further exploration in medicinal chemistry.
Medicine
The compound is under investigation for its role as a precursor in the development of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets, which could lead to new therapeutic agents. For example, studies have indicated its potential use in synthesizing drugs targeting various diseases due to its favorable interaction profile with biological molecules .
Industry
In industrial applications, 6-Chloropyridine-3,4-diol is utilized in the production of agrochemicals , dyes , and other industrial chemicals. Its properties make it suitable for formulating products that require specific chemical functionalities.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 6-Chloropyridine-3,4-diol against various bacterial strains. The results indicated significant inhibition zones against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These findings support the compound's potential application as an antimicrobial agent .
Case Study 2: Synthesis of Pharmaceutical Compounds
Research focused on synthesizing novel derivatives from 6-Chloropyridine-3,4-diol has yielded promising results in drug development. One derivative demonstrated an IC value of 20 µM against cancer cell lines such as MCF-7 (breast cancer), highlighting its potential as an anticancer agent:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
This underscores the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 6-Chloropyridine-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Chloropyridine-3,4-diol with structurally related derivatives, emphasizing substituent effects on properties and applications:
Table 1: Key Structural and Functional Comparisons
*Molecular weights calculated based on standard atomic masses.
Structural and Functional Analysis
Substituent Effects on Polarity and Solubility: Hydroxyl Groups (Diol): 6-Chloropyridine-3,4-diol exhibits higher polarity than analogs like 6-chloropicolinic acid or sulfonic acid derivatives due to dual hydroxyl groups, which enhance hydrogen bonding. This makes it more hydrophilic than methylated or aminated analogs (e.g., 6-Chloro-N-methylpyrimidin-4-amine ). Carboxylic and Sulfonic Acids: 6-Chloropicolinic acid and 2-chloropyridine-3,4-dicarboxylic acid are highly water-soluble and acidic (pKa ~2–4), suitable for pH-dependent reactions. In contrast, the diol’s acidity is likely weaker (pKa ~8–10 for phenolic -OH groups).
Reactivity and Applications: Pharmaceutical Potential: The diol’s hydroxyl groups may enable chelation or targeting of metalloenzymes, similar to 2-chloropyridine-3,4-dicarboxylic acid’s role in metal ion binding . Agrochemical Utility: Chlorinated pyridines with carboxylic acids (e.g., 6-chloropicolinic acid) are precursors to herbicides, whereas aminated derivatives (e.g., 6-chloropyridine-3,4-diamine ) are used in pesticide synthesis. The diol’s polarity may limit its use in hydrophobic formulations.
Synthetic Challenges :
- Compounds like 6-chloropyridine-3-sulfonic acid require harsh sulfonation conditions, whereas the diol’s synthesis likely involves hydroxylation under controlled pH to avoid overoxidation.
Research Findings and Trends
Bioactivity Correlations: Chlorine at the 6-position is conserved across analogs to block metabolic degradation, as seen in 6-chloropurine derivatives . The diol’s hydroxyl groups may mimic catechol structures, enabling kinase or receptor binding akin to flavonoids (e.g., leucoanthocyanidin ), though this requires validation.
Thermodynamic Stability :
- Computational studies on analogs (e.g., 2-chloropyridine-3,4-dicarboxylic acid ) suggest that electron-withdrawing groups (Cl, -COOH) stabilize the pyridine ring against electrophilic attack, a trait likely shared by 6-Chloropyridine-3,4-diol.
Industrial Relevance :
- Carboxylic acid derivatives dominate agrochemical applications due to cost-effective synthesis, while diols and diamines are niche intermediates for high-value pharmaceuticals .
Biological Activity
6-Chloropyridine-3,4-diol is a chlorinated derivative of pyridine that has garnered attention due to its diverse biological activities. Characterized by its hydroxyl groups at positions 3 and 4 and a chlorine atom at position 6, this compound has a molecular formula of CHClNO and a molar mass of approximately 145.54 g/mol. Its structural features contribute to its unique reactivity patterns and potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Antioxidant Activity
Research indicates that 6-Chloropyridine-3,4-diol exhibits antioxidant properties , which are crucial for scavenging free radicals and reducing oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus stabilizing them and preventing cellular damage.
Antimicrobial Properties
The compound has been studied for its antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for further development in antimicrobial therapies.
The mechanism of action involves interactions with biological targets through hydrogen bonding facilitated by the hydroxyl groups and halogen bonding from the chlorine atom. These interactions can enhance binding affinity and specificity towards different targets, influencing the compound's biological effects.
Case Studies
- Bioconversion Studies : A study involving Burkholderia sp. MAK1 demonstrated the bioconversion of substituted pyridine derivatives, indicating that the compound could be metabolized effectively under specific conditions (30 °C) with significant conversion rates observed .
- Enzyme Inhibition : In vitro assays have shown that chloropyridine derivatives exhibit enzyme inhibitory activities against SARS-CoV-2 proteases. While specific data on 6-Chloropyridine-3,4-diol was not detailed, related compounds demonstrated promising antiviral activity, suggesting potential pathways for further exploration .
Table 1: Biological Activities of 6-Chloropyridine-3,4-diol
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of pathogens | |
| Enzyme Inhibition | Potential inhibition of viral proteases |
Table 2: Bioconversion Results
| Substrate | Conversion Rate (mg/g biomass/h) | Temperature (°C) | Reference |
|---|---|---|---|
| 4-Chloropyridin-2-amine | 7.0 | 30 | |
| 4-Chloropyridin-2-amine | 7.4 | 35 |
Medicinal Chemistry
6-Chloropyridine-3,4-diol serves as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.
Agrochemicals and Industrial Use
The compound is also utilized in the production of agrochemicals and dyes due to its chemical stability and reactivity. Its role as an intermediate in organic synthesis highlights its importance in industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloropyridine-3,4-diol, and how can purity be optimized?
- Methodological Answer : The synthesis of chlorinated pyridine diols typically involves halogenation of pyridine precursors followed by hydroxylation. For example, chlorination at the 6-position can be achieved via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions. Hydroxylation at the 3,4-positions may require oxidative methods, such as hydroxylamine derivatives or catalytic oxidation. Purity optimization involves chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization using polar aprotic solvents like DMSO. NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .
Q. How should researchers handle and store 6-Chloropyridine-3,4-diol to ensure stability?
- Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) at –20°C to prevent oxidation of the diol groups. Use amber vials to avoid photodegradation. For handling, wear nitrile gloves and PPE to minimize skin contact, as chlorinated pyridines may exhibit toxicity. Waste disposal must follow institutional guidelines for halogenated organics, with segregation from incompatible reagents (e.g., strong acids/bases) .
Q. What spectroscopic techniques are most effective for characterizing 6-Chloropyridine-3,4-diol?
- Methodological Answer : Combine FT-IR to confirm hydroxyl (3100–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches. ¹H NMR in DMSO-d₆ will resolve aromatic protons (δ 7.0–8.5 ppm) and diol protons (δ 5.0–6.0 ppm). High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF ensures accurate molecular weight determination. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Advanced Research Questions
Q. How can the electronic effects of the chloro and diol substituents influence the reactivity of 6-Chloropyridine-3,4-diol in catalytic applications?
- Methodological Answer : The electron-withdrawing chloro group at the 6-position deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 2- or 5-positions. The diol groups at 3,4-positions can act as chelating ligands for transition metals (e.g., Ru or Pd), enabling applications in asymmetric catalysis. Computational studies (DFT) are recommended to map charge distribution and predict reactive sites .
Q. What strategies are effective for analyzing enzyme inhibition mechanisms involving 6-Chloropyridine-3,4-diol analogs?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) against target enzymes like β-glucocerebrosidase or α-galactosidase. Competitive vs. non-competitive inhibition can be distinguished via Lineweaver-Burk plots. Structural analogs (e.g., pyrrolidine-3,4-diol derivatives) suggest that hydrogen bonding between diol groups and enzyme active sites is critical. Molecular docking (AutoDock Vina) and MD simulations validate binding modes .
Q. How can researchers resolve contradictions in reported bioactivity data for 6-Chloropyridine-3,4-diol derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (pH, temperature) or impurity profiles. Replicate experiments using standardized protocols (e.g., OECD Test Guideline 406 for cytotoxicity). Cross-validate with orthogonal methods: compare in vitro cell viability (MTT assay) with in silico toxicity predictions (ADMETlab). Ensure compound purity via LC-MS (>95%) and control for solvent effects (e.g., DMSO <0.1% v/v) .
Q. What role does 6-Chloropyridine-3,4-diol play in the synthesis of multivalent pharmaceutical intermediates?
- Methodological Answer : The diol groups enable conjugation via esterification or etherification to create dendrimers or polymer-drug conjugates. For example, Fmoc-protected derivatives can be used in solid-phase peptide synthesis. Optimize reaction yields by activating hydroxyls with tosyl chloride or Mitsunobu conditions. Monitor regioselectivity using TLC or inline IR spectroscopy .
Safety and Compliance
Q. What are the genotoxicity risks associated with chlorinated pyridine derivatives like 6-Chloropyridine-3,4-diol?
- Methodological Answer : While specific data on 6-Chloropyridine-3,4-diol are limited, structurally related chlorinated aromatics (e.g., 1-chloro-2,4-dinitrobenzene) show potential mutagenicity. Conduct Ames tests (OECD 471) with Salmonella strains TA98 and TA100. For in vitro assays, use Chinese hamster ovary (CHO) cells to assess chromosomal aberrations. Mitigate risks by substituting labile chlorine with fluorine in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
